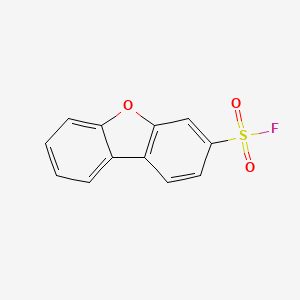

Dibenzofuran-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQXBYLDZBKDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Halogen Exchange Halex Fluorination:the Final Step is the Conversion of the Sulfonyl Chloride to the Sulfonyl Fluoride. This is a Nucleophilic Substitution Reaction Known As a Halogen Exchange or Halex Reaction. the Sulfonyl Chloride is Treated with a Fluoride Source to Replace the Chlorine Atom with Fluorine. This is the Most Common and Practical Method for Creating the Robust S F Bond. a Variety of Fluorinating Agents Can Be Used, with the Choice Often Guided by Principles of Green Chemistry, As Discussed in the Following Section. This Well Established Sequence Provides a Reliable, Albeit Multi Step, Pathway to Access the Target Compound.

Stereoselective Synthesis and Chiral Induction in Sulfonyl Fluoride Derivatives

Stereoselective synthesis involves controlling the formation of stereoisomers. While the parent dibenzofuran-3-sulfonyl fluoride molecule is achiral, chirality can be introduced into its derivatives. This can be achieved either by installing a chiral center on a substituent of the dibenzofuran ring or, more complexly, by creating a chiral axis (atropisomerism) through sterically hindered substitution patterns near the C-S bond. Research in this area focuses on developing methods that can selectively produce one enantiomer over the other, which is crucial for applications in medicinal chemistry and materials science.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and its Derivatization Potential

The concept of Sulfur(VI) Fluoride Exchange (SuFEx), introduced by Sharpless and coworkers, has become a cornerstone of click chemistry, prized for its efficiency, high yields, and operational simplicity in aqueous environments. researchgate.netresearchgate.net Aryl sulfonyl fluorides like Dibenzofuran-3-sulfonyl fluoride are central to SuFEx due to the distinctive properties of the sulfonyl fluoride group. Compared to their sulfonyl chloride counterparts, sulfonyl fluorides exhibit enhanced thermal and hydrolytic stability, yet they react selectively and rapidly with nucleophiles at the sulfur center under appropriate activation. nih.govtheballlab.com This reactivity allows for the modular construction of complex molecules by forming robust S-O, S-N, and S-C linkages.

Nucleophilic Displacement Reactions with Oxygen and Nitrogen Nucleophiles

The electrophilic sulfur atom in Dibenzofuran-3-sulfonyl fluoride is susceptible to attack by various nucleophiles. The reaction mechanism is generally considered a nucleophilic substitution at the sulfur center, which can proceed either through a direct displacement of the fluoride ion or via an addition-elimination pathway that involves a transient, trigonal bipyramidal intermediate. nih.gov

Reactions with nitrogen nucleophiles, such as primary and secondary amines, are fundamental SuFEx transformations. While the S-F bond is relatively inert, the reaction can be effectively promoted by Lewis acids or bases. For instance, calcium triflimide [Ca(NTf2)2] has been shown to activate the sulfonyl fluoride, facilitating the attack by a wide range of amines to form sulfonamides in high yield. theballlab.comnih.gov Alternatively, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or the use of specialized nucleophilic catalysts such as hydroxybenzotriazole (B1436442) (HOBt) can facilitate the reaction, often at room temperature. theballlab.com

Similarly, oxygen nucleophiles, particularly phenoxides generated from phenols and a base, readily react with aryl sulfonyl fluorides to yield sulfonate esters. theballlab.com The choice of base and reaction conditions can influence the outcome when a nucleophile contains both amine and hydroxyl groups; for example, the reaction of 4-aminophenol (B1666318) with benzenesulfonyl fluoride can be directed to form either the sulfonamide or the sulfonate ester. nih.gov This controlled reactivity underscores the derivatization potential of Dibenzofuran-3-sulfonyl fluoride.

Below is a table of representative conditions for the nucleophilic substitution of aryl sulfonyl fluorides.

| Aryl Sulfonyl Fluoride (ArSO₂F) | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl fluoride | 1-(5-(Trifluoromethyl)-2-pyridinyl)piperazine | Ca(NTf₂)₂, t-amylOH, 60 °C | Sulfonamide | 81% | nih.gov |

| 4-Methylbenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂, Et₃N, t-amylOH, 60 °C | Sulfonamide | 79% | nih.gov |

| Benzenesulfonyl fluoride | 4-Aminophenol | Ca(NTf₂)₂, t-amylOH, 60 °C | Sulfonamide (major) | 63% | nih.gov |

| Benzenesulfonyl fluoride | Phenol (B47542) | KF (cat.), K₂CO₃, MeCN, 80 °C | Sulfonate Ester | 94% | chempap.org |

Formation of Sulfonamides, Sulfonates, and other SuFEx Adducts

The nucleophilic displacement reactions described above are the primary pathways to key derivatives such as sulfonamides and sulfonate esters. The sulfonamide linkage is a prevalent motif in pharmaceuticals, and the ability to form it from a stable sulfonyl fluoride precursor is highly valuable for late-stage functionalization in drug discovery. theballlab.comnih.gov A wide array of aryl, heteroaryl, and alkyl sulfonyl fluorides can be converted into their corresponding sulfonamides using methods like Ca(NTf2)2 activation. nih.gov

The formation of sulfonate esters from phenols and sulfonyl fluorides provides another avenue for molecular elaboration. chempap.orgnih.gov Beyond simple sulfonamides and sulfonates, the SuFEx handle allows for the creation of other important adducts. For instance, sulfonimidoyl fluorides, which are aza-analogs of sulfonyl fluorides, can be coupled with dibenzofuran-derived potassium trifluoroborate salts, demonstrating that the dibenzofuran scaffold is a viable participant in SuFEx-type C-S bond-forming reactions. nih.gov This highlights the potential for Dibenzofuran-3-sulfonyl fluoride to be either the electrophilic hub or a building block for more complex SuFEx reagents.

The table below showcases the synthesis of various SuFEx adducts from aryl sulfonyl fluorides.

| Sulfur(VI) Fluoride Source | Coupling Partner | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Propylbenzenesulfonyl fluoride | 1-(5-(Trifluoromethyl)-2-pyridinyl)piperazine | Ca(NTf₂)₂, t-amylOH, 60 °C | Sulfonamide | 85% | nih.gov |

| Benzenesulfonyl fluoride | 2-Naphthol | KF (cat.), K₂CO₃, MeCN, 80 °C | Sulfonate Ester | 92% | chempap.org |

| N-Ph-benzenesulfonimidoyl fluoride | Potassium dibenzofuran-4-yltrifluoroborate | TMSOTf (cat.), DCE, 25 °C | Sulfoximine (S-C bond) | 81% | nih.gov |

| 4-Cyanobenzenesulfonyl fluoride | Morpholine | t-amylOH, 60 °C (no catalyst) | Sulfonamide | 98% | nih.gov |

Carbon-Carbon Bond Formation and Coupling Reactions Involving the Dibenzofuran Core

While the reactivity of the sulfonyl fluoride group is primary, the dibenzofuran core can also participate in transformations, most notably in transition-metal-catalyzed cross-coupling reactions. This reactivity can either functionalize the aromatic core further or use the sulfonyl fluoride as a novel leaving group.

Cross-Coupling with Organometallic Reagents (e.g., Grignard, Suzuki-Miyaura)

A significant recent development in the chemistry of aryl sulfonyl fluorides is their use as electrophiles in desulfonative cross-coupling reactions. nih.gov Traditionally considered inert to transition metal catalysis, the C–S bond in aryl sulfonyl fluorides can be activated by specific palladium catalysts to participate in Suzuki-Miyaura coupling. nih.govrsc.org In this transformation, the entire -SO2F group acts as a leaving group and is replaced by an aryl or vinyl group from a boronic acid or ester partner. Mechanistic studies suggest the reaction proceeds via an unusual oxidative addition of the Pd(0) catalyst into the C–S bond, followed by desulfonation and transmetalation. nih.gov This reaction represents a paradigm shift, turning a classic SuFEx hub into a substrate for C-C bond formation. It is expected that Dibenzofuran-3-sulfonyl fluoride would be a competent partner in this reaction.

| Aryl Sulfonyl Fluoride | Boronic Acid | Catalyst/Ligand | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Naphthylsulfonyl fluoride | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Dioxane, 100 °C | 96% | rsc.org |

| Phenylsulfonyl fluoride | 4-Acetylphenylboronic acid | Pd(OAc)₂ / RuPhos | Dioxane, 100 °C | 84% | rsc.org |

| 2-Thiophenesulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | Dioxane, 100 °C | 98% | rsc.org |

| 4-(Trifluoromethyl)phenylsulfonyl fluoride | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Dioxane, 100 °C | 81% | rsc.org |

In contrast, the reaction of sulfonyl fluorides with Grignard reagents (R-MgX) typically proceeds via nucleophilic attack of the carbanion at the electrophilic sulfur atom. rsc.orgsemanticscholar.org This does not form a C-C bond on the dibenzofuran core but rather an S-C bond, yielding sulfones (R-SO2-Ar). This reaction is therefore another example of the derivatization potential of the SuFEx handle rather than a coupling reaction of the aromatic ring system.

Cycloaddition Reactions and Formation of Complex Architectures

The dibenzofuran ring system is a stable, electron-rich aromatic structure. As such, it does not readily participate in cycloaddition reactions, which are more characteristic of unsaturated, non-aromatic systems like dienes or alkenes. While certain sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF), can act as dienophiles in Diels-Alder reactions, this reactivity is due to the alkene component, not the sulfonyl fluoride group itself. nih.gov For Dibenzofuran-3-sulfonyl fluoride, the aromaticity of the core precludes it from participating in such transformations under typical cycloaddition conditions. The synthesis of the dibenzofuran core itself may involve cyclization strategies, but the pre-formed heterocycle is generally unreactive towards cycloadditions. rsc.orgacs.org

Intramolecular Rearrangements and Sulfonyl Migrations

Intramolecular rearrangements involving sulfonyl groups are known phenomena in organic chemistry, with the Truce-Smiles rearrangement being a prominent example. wikipedia.orgnih.gov This reaction typically involves the intramolecular nucleophilic aromatic substitution of an aryl sulfone or, more commonly, a sulfonate ester. wikipedia.orgrsc.org In a classic Truce-Smiles rearrangement, an O-to-C migration occurs where an aryl sulfonate ester, activated by an ortho-directing group, rearranges to form a biaryl phenol or a related sulfinic acid. rsc.orgacs.org

This type of rearrangement is not a direct reaction of the sulfonyl fluoride group itself. However, a derivative of Dibenzofuran-3-sulfonyl fluoride could potentially undergo such a transformation. For this to occur, the sulfonyl fluoride would first need to be converted into a suitable sulfonate ester by reacting it with a phenol derivative bearing a nucleophilic side chain (as described in section 3.1.2). This resulting sulfonate ester could then, under basic conditions, be induced to undergo a Truce-Smiles rearrangement, leading to a complex C-C bond formation. acs.orgacs.org Therefore, while not a direct transformation, the potential for sulfonyl migration exists within the broader chemical space accessible from Dibenzofuran-3-sulfonyl fluoride.

Mechanistic Investigations and Reaction Pathway Analysis of Dibenzofuran-3-sulfonyl Fluoride

The reactivity of Dibenzofuran-3-sulfonyl fluoride, like other aryl sulfonyl fluorides, is governed by the strong, yet selectively activatable, sulfur-fluorine bond. Mechanistic studies, largely centered on the broader class of aryl sulfonyl fluorides, reveal a fascinating dichotomy in its reaction pathways, which can be modulated between polar and radical routes. This control is primarily achieved through the strategic use of catalysts and reagents, with kinetic and thermodynamic factors ultimately dictating the reaction's progress and outcome.

Radical vs. Polar Reaction Pathways

The transformation of Dibenzofuran-3-sulfonyl fluoride can proceed through distinct radical or polar mechanisms, a choice often dictated by the reaction conditions and the nature of the co-reactants.

Polar Pathways: In the absence of radical initiators, Dibenzofuran-3-sulfonyl fluoride typically reacts as an electrophile in polar, nucleophilic substitution reactions. This pathway is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions valued for their reliability and scope. The mechanism can proceed either through a direct SN2-like displacement of the fluoride ion by a nucleophile or via an elimination-addition pathway involving a transient, highly reactive sulfonyl intermediate. nih.gov The stability of the S-F bond means that activation is often required, typically by a Lewis acid or a strong base, to facilitate the nucleophilic attack. chemrxiv.orgtheballlab.com For instance, computational studies on related aromatic sulfonyl fluorides reacting with amines suggest that the reaction can be initiated by nucleophilic attack on the sulfur atom. nih.gov

Radical Pathways: The generation of a sulfonyl radical (ArSO2•) from an aryl sulfonyl fluoride is challenging due to the high S-F bond dissociation energy and high reduction potential. nih.gov However, recent advancements in photoredox catalysis have enabled the conversion of the typically electrophilic sulfonyl fluoride into a sulfur(VI) radical. nih.gov This transformation opens up a completely different set of reactions, such as the addition to alkenes. nih.gov The general mechanism involves the activation of the sulfonyl fluoride, often by an organosuperbase like DBU, to form a more easily reducible intermediate. This intermediate is then reduced by an excited photocatalyst via a single-electron transfer (SET) to generate the sulfonyl radical. nih.gov The intermediacy of radicals is supported by experiments where the reaction is inhibited by radical scavengers like TEMPO. nih.gov This radical pathway allows for novel C-C bond formations that are inaccessible through polar routes. researchgate.netnih.gov

A key distinction is the "radical-polar crossover" pathway, where a radical addition is followed by a polar step. researchgate.netnih.govacs.org For example, a photochemically generated alkyl radical can add to an alkene, and the resulting radical intermediate can be reduced to a carbanion, which then acts as a nucleophile in a subsequent polar reaction. nih.gov

The choice between these pathways can be influenced by the presence of competing nucleophiles. For example, in a system containing both a phenol and an alkene, the reaction of an aryl sulfonyl fluoride can be directed towards either nucleophilic substitution (polar) with the phenol or radical sulfonylation of the alkene, depending on the conditions. nih.gov

Role of Catalysts and Reagents in Reaction Mechanism Control

The selection of catalysts and reagents is paramount in directing the reaction of Dibenzofuran-3-sulfonyl fluoride down a specific mechanistic pathway, thereby controlling the final product.

Control via Catalysis:

Photoredox Catalysts: Visible-light photoredox catalysts, such as ruthenium or iridium complexes, are instrumental in accessing radical pathways. organic-chemistry.orgacs.orgnih.govnih.gov They can absorb light and engage in single-electron transfer events, reducing an activated sulfonyl fluoride to a sulfonyl radical. nih.gov The combination of a photocatalyst with an organosuperbase like DBU has been shown to be effective for the radical ligation of sulfonyl fluorides with alkenes. nih.gov

Lewis Acids: Metal-based Lewis acids, such as Ca(NTf2)2, are used to activate the sulfonyl fluoride towards polar, nucleophilic attack. theballlab.com The Lewis acid coordinates to the fluorine atom, increasing the electrophilicity of the sulfur center and facilitating substitution by a nucleophile. theballlab.com This approach is common for synthesizing sulfonamides from sulfonyl fluorides and amines. theballlab.com

Organocatalysts: N-Heterocyclic Carbenes (NHCs) have emerged as effective organocatalysts for SuFEx reactions. acs.org Mechanistic studies suggest NHCs can act as a Brønsted base to activate nucleophiles like alcohols or amines through hydrogen bonding, promoting their reaction with sulfonyl fluorides. acs.org Similarly, superbases like DBU not only facilitate deprotonation of nucleophiles but can also directly activate the sulfonyl fluoride by forming a more reactive sulfonyl-DBU adduct. nih.gov

Transition Metal Catalysts: Palladium and rhodium catalysts are employed in cross-coupling and C-H activation reactions involving sulfonyl groups. harvard.eduacs.orgresearchgate.net For instance, palladium catalysis can be used for the synthesis of aryl sulfonyl fluorides from aryl bromides and a SO2 source, followed by fluorination. researchgate.net While not directly a reaction of the sulfonyl fluoride, these methods highlight the role of transition metals in manipulating molecules containing this group.

Reagent-Based Control: The nature of the reagents present in the reaction mixture is also critical.

Fluoride Source: In the synthesis of aryl sulfonyl fluorides, reagents like KHF2 or Selectfluor act as the fluorine source under photoredox or transition metal-catalyzed conditions. nih.govorganic-chemistry.org

SO2 Source: Reagents like DABSO serve as a stable source of sulfur dioxide for the synthesis of the sulfonyl moiety. researchgate.net

Nucleophiles: The choice of nucleophile (e.g., amines, alcohols, phenols) determines the product in polar substitution reactions. The competition between different nucleophiles can be finely tuned; for example, phenols might favor nucleophilic substitution while certain amines under photoredox conditions might favor a radical pathway. nih.gov

The following table summarizes the role of different catalysts in controlling the reaction pathways of aryl sulfonyl fluorides, which is applicable to Dibenzofuran-3-sulfonyl fluoride.

| Catalyst/Reagent Class | Typical Catalyst/Reagent | Primary Role | Predominant Pathway | Resulting Transformation |

| Photoredox Catalysts | Ru(bpy)₃Cl₂, Ir complexes | Single-Electron Transfer (SET) | Radical | Alkene Sulfonylation |

| Lewis Acids | Ca(NTf₂)₂, Bi(III) salts | Electrophilic Activation of S-F bond | Polar (Nucleophilic Substitution) | Sulfonamide/Sulfonate Synthesis |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs), DBU | Nucleophile Activation / S-F Activation | Polar / Radical | SuFEx Reactions / Alkene Ligation |

| Transition Metals | Pd(OAc)₂, [RhCp*Cl₂]₂ | Cross-Coupling / C-H Activation | Polar | Synthesis / Functionalization |

This table is based on general findings for aryl sulfonyl fluorides.

Kinetic and Thermodynamic Studies of Reaction Progress

While specific kinetic and thermodynamic data for Dibenzofuran-3-sulfonyl fluoride are not extensively documented, valuable insights can be drawn from studies on related aromatic systems and computational models.

Kinetic Analysis: Kinetic studies on the fluorination of various aromatic compounds, including dibenzofuran, with electrophilic fluorinating agents like Selectfluor™ provide a measure of the reactivity of the aromatic core. These studies typically determine second-order rate constants (k₂) by monitoring the consumption of the fluorinating agent over time.

The data below, from studies on the fluorination of different aromatic substrates, indicates that dibenzofuran is less reactive towards electrophilic fluorination than more electron-rich systems like anisole, but more reactive than biphenyl. This suggests a moderate inherent reactivity of the dibenzofuran ring system.

| Aromatic Substrate | Second-Order Rate Constant (k₂) / M⁻¹ s⁻¹ at 65 °C |

| Anisole | 4.8 × 10⁻³ |

| Fluorene | 3.6 × 10⁻³ |

| Diphenylether | 6.0 × 10⁻⁴ |

| Dibenzofuran | 2.5 × 10⁻⁴ |

| Biphenyl | 1.0 × 10⁻⁴ |

Data adapted from studies on electrophilic fluorination with Selectfluor™ in MeCN. This data reflects the reactivity of the dibenzofuran nucleus, not the sulfonyl fluoride group itself.

Kinetic studies on the reactions of sulfonyl fluorides, such as their conversion to sulfonamides, show that the process can be significantly accelerated by catalysts. For example, the reaction of a sulfonyl fluoride with an amine in the presence of Ca(NTf2)2 was observed to be nearly complete in 1 hour, whereas no reaction was detected after 24 hours in the absence of the catalyst. theballlab.com This highlights the high kinetic barrier of the uncatalyzed reaction, stemming from the stability of the S-F bond.

Thermodynamic Considerations: Computational studies, often using Density Functional Theory (DFT), provide thermodynamic data for reaction pathways involving aryl sulfonyl fluorides. nih.gov These studies help to elucidate the feasibility of proposed intermediates and transition states. For the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides, calculations show that each stage of the proposed catalytic cycle—transmetallation, SO2 insertion, and oxidation/product release—is both kinetically and thermodynamically favorable. nih.gov

For the reactions of sulfonyl fluorides, the stability of the final products provides the thermodynamic driving force. The formation of a stable sulfonamide or sulfonate from a sulfonyl fluoride is generally an exothermic process. Activation parameters (ΔH‡ and ΔS‡) can be determined through temperature-dependent kinetic studies (Eyring analysis). For a related palladium-catalyzed cyclopropanation involving an alkyl sulfonyl fluoride, the activation enthalpy (ΔH‡) was found to be 16 kcal/mol and the activation entropy (ΔS‡) was -24.6 e.u., suggesting a highly ordered transition state, which is consistent with a concerted step in the catalytic cycle. chemrxiv.org While this data is for an alkyl sulfonyl fluoride, it illustrates the type of thermodynamic parameters that govern these transformations.

Computational Chemistry and Theoretical Studies of Dibenzofuran 3 Sulfonyl Fluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. rsc.orgsemanticscholar.org It is a widely used approach for predicting the geometry, electronic properties, and reactivity of molecules. researchgate.netnih.gov

For Dibenzofuran-3-sulfonyl fluoride (B91410), DFT calculations can elucidate its fundamental electronic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

Reactivity descriptors, such as chemical potential, global hardness, and Fukui functions, can be calculated to predict how the molecule will interact with other chemical species. rsc.orgnih.gov The Fukui function, for instance, identifies the most electrophilic and nucleophilic sites within the molecule, offering insights into its regioselectivity in chemical reactions. nih.gov An electrostatic potential map can also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. DFT calculations are also employed to accurately reproduce experimental reduction potentials. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of Dibenzofuran-3-sulfonyl Fluoride (Note: The following data are illustrative examples of typical DFT calculation outputs and are not derived from published experimental results for this specific molecule.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Predicts chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | 4.8 D | Quantifies the overall polarity of the molecule. |

| Electron Affinity | 1.9 eV | Energy released when an electron is added. |

| Ionization Potential | 7.5 eV | Energy required to remove an electron. |

Molecular Dynamics Simulations of Dibenzofuran-3-sulfonyl Fluoride Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. nih.govdeakin.edu.au

In the context of Dibenzofuran-3-sulfonyl fluoride, MD simulations can be used to study its interactions with biological macromolecules, such as enzymes or receptors. researchgate.net For example, if the compound is being investigated as a potential enzyme inhibitor, MD simulations can model the process of it binding to the enzyme's active site. These simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and calculate the binding free energy. researchgate.net

The simulations track various parameters over time, such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net Analysis of the simulation trajectory can also detail the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Table 2: Illustrative Output from a Molecular Dynamics Simulation of Dibenzofuran-3-sulfonyl Fluoride with a Target Protein (Note: This table represents hypothetical data from an MD simulation.)

| Parameter | Value | Interpretation |

| Average RMSD of Complex | 2.5 Å | Indicates the ligand-protein complex is stable over the simulation time. researchgate.net |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Predicts a strong binding affinity between the compound and the target. researchgate.net |

| Key Interacting Residues | Arg118, Asp151, Trp178 | Identifies specific amino acids crucial for binding. nih.gov |

| Dominant Interaction Type | Hydrogen Bonding | Suggests hydrogen bonds are critical for stabilizing the complex. nih.gov |

Structure-Activity Relationship (SAR) Theoretical Modeling for Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design. They aim to identify the key chemical features of a molecule that are responsible for its biological activity. nih.govresearchgate.net Theoretical SAR modeling uses computational techniques to build predictive models based on a set of compounds with known activities. researchgate.net

For Dibenzofuran-3-sulfonyl fluoride, SAR modeling can guide the design of new analogs with improved potency or selectivity. This process often involves creating a library of virtual compounds by making systematic modifications to the parent structure (e.g., changing substituents on the dibenzofuran (B1670420) core). The properties of these virtual compounds are then calculated and correlated with biological activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR).

A 3D-QSAR model, for instance, can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic character are predicted to increase or decrease activity. researchgate.net This provides a rational basis for designing the next generation of compounds. SAR analysis can reveal which parts of the molecule, such as the sulfonyl fluoride group or specific positions on the dibenzofuran rings, are essential for interaction with a biological target. nih.govnih.gov

Table 3: Hypothetical SAR Data for Dibenzofuran-3-sulfonyl Fluoride Analogs (Note: This table illustrates how SAR data might be presented. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.)

| Compound | Modification from Parent Structure | Predicted pIC₅₀ | Rationale for Change |

| Parent | Dibenzofuran-3-sulfonyl fluoride | 6.0 | Baseline activity. |

| Analog 1 | 7-chloro substitution | 6.5 | Addition of a halogen may enhance hydrophobic interactions. |

| Analog 2 | 3-sulfonamide replacement | 5.2 | The fluoride is likely crucial for a key interaction (e.g., covalent bonding). |

| Analog 3 | 8-methoxy substitution | 6.3 | A hydrogen bond donor/acceptor may improve binding. |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are highly effective for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and structural elucidation. researchgate.net For Dibenzofuran-3-sulfonyl fluoride, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. wisc.edu Comparing these predicted spectra with experimental data can confirm the molecule's structure.

Conformational analysis is another critical area where theoretical calculations are applied. While the dibenzofuran core is largely planar and rigid, rotation around the C-S bond connecting the ring to the sulfonyl fluoride group allows for different conformations. acs.org Theoretical calculations can determine the relative energies of these different rotational isomers (rotamers) to identify the most stable, lowest-energy conformation. This is crucial as the three-dimensional shape of a molecule dictates how it fits into a binding site. Dynamic NMR studies, complemented by theoretical calculations, can also determine the energy barriers to rotation between different conformers. acs.org

Table 4: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Dibenzofuran-3-sulfonyl Fluoride (Note: Experimental values are hypothetical for illustrative purposes.)

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C-1 | 112.5 | 112.8 |

| C-3 | 135.8 | 136.1 |

| C-4 | 122.1 | 122.5 |

| C-4a | 128.9 | 129.2 |

| C-5a | 121.5 | 121.7 |

| C-9a | 156.2 | 156.5 |

Applications in Chemical Biology and Advanced Materials Science

Dibenzofuran-3-sulfonyl Fluoride (B91410) as a Chemical Probe for Biological Target Elucidation

Dibenzofuran-3-sulfonyl fluoride serves as a powerful chemical probe for identifying and studying biological targets. nih.govrsc.org The dibenzofuran (B1670420) core can be tailored to provide binding affinity and selectivity for a specific protein, while the sulfonyl fluoride group acts as a "warhead" that forms a stable, covalent bond with nucleophilic amino acid residues within the protein's binding site. rsc.org This covalent labeling allows for the durable marking and subsequent identification of target proteins, aiding in the elucidation of their biological functions and relevance to disease. The inherent stability of the sulfonyl fluoride group in aqueous environments, compared to more reactive analogs like sulfonyl chlorides, makes it particularly suitable for experiments in complex biological media. rsc.org

The primary mechanism through which sulfonyl fluorides exert their biological effect is through covalent modification, leading to often irreversible enzyme inhibition. nih.gov The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to attack by nucleophilic amino acid side chains. nih.gov This reactivity is not limited to the canonical serine residue in the active site of serine proteases but has been shown to extend to tyrosine, lysine (B10760008), threonine, histidine, and cysteine residues, depending on their specific microenvironment and accessibility within the protein structure. nih.govrsc.orgnih.gov

The specificity of a probe based on Dibenzofuran-3-sulfonyl fluoride is largely dictated by the non-covalent interactions between the dibenzofuran scaffold and the target protein. Structure-based design can optimize the dibenzofuran portion to fit snugly into a specific binding pocket, thereby positioning the sulfonyl fluoride warhead in close proximity to a reactive nucleophilic residue. researchgate.net This strategy enhances the selectivity of the probe, ensuring that it preferentially labels the intended target over other proteins in a complex mixture. nih.gov

Research has shown that aryl sulfonyl fluorides are highly efficient and selective protein-reactive groups. nih.gov For example, dibenzofuran-based inhibitors have been designed for high selectivity and affinity towards transthyretin, a protein implicated in amyloidogenesis, showcasing the potential of the dibenzofuran scaffold to direct the covalent modification. researchgate.net In other systems, sulfonyl fluoride derivatives have been used to selectively target a non-catalytic serine or a specific lysine residue within an enzyme's active site, demonstrating that the context of the binding site is critical for determining which amino acid is modified. nih.govnih.gov This ability to target residues beyond the traditional catalytic serine expands the range of proteins that can be studied and inhibited. nih.gov

| Parameter | Description | Key Contributor | References |

| Recognition | Non-covalent binding affinity and specificity for the target protein. | Dibenzofuran Scaffold | researchgate.net |

| Reactivity | Covalent bond formation with nucleophilic amino acid residues. | Sulfonyl Fluoride Group | nih.govrsc.org |

| Selectivity | Preferential labeling of the target protein in a complex proteome. | Combination of Scaffold and Warhead Positioning | nih.govnih.gov |

| Target Residues | Can react with Serine, Tyrosine, Lysine, Threonine, Cysteine, and Histidine. | Sulfonyl Fluoride Group & Protein Microenvironment | rsc.orgnih.gov |

This table summarizes the factors contributing to the specificity and selectivity of Dibenzofuran-3-sulfonyl fluoride as a protein label.

The design of irreversible inhibitors using a Dibenzofuran-3-sulfonyl fluoride framework follows a key principle: combining a high-affinity recognition element with a moderately reactive covalent warhead. The dibenzofuran moiety serves as the "homing device," guiding the inhibitor to the target enzyme. Once the inhibitor is bound in the active site, the sulfonyl fluoride group can react with a nearby nucleophile, forming a stable sulfonyl-enzyme conjugate. nih.gov This covalent and essentially irreversible bond permanently deactivates the enzyme. nih.govnih.gov

A crucial aspect of this design is the "privileged" reactivity of the sulfonyl fluoride. It is stable enough to survive in a cellular environment but reactive enough to engage its target once positioned correctly by the inhibitor's scaffold. nih.govrsc.org This contrasts with more reactive electrophiles that might be quenched by off-target biomolecules before reaching their intended destination. Studies on fatty acid amide hydrolase (FAAH) have demonstrated that sulfonyl fluoride-based inhibitors act as covalent modifiers, leading to potent and irreversible enzyme inactivation. nih.gov

| Inhibitor Class | Target Enzyme | Mechanism of Action | Targeted Residue | References |

| Sulfonyl Fluorides | Fatty Acid Amide Hydrolase (FAAH) | Irreversible Covalent Modification | Catalytic Serine | nih.gov |

| Aryl Sulfonyl Fluorides | Epidermal Growth Factor Receptor (EGFR) | Irreversible Covalent Modification | Catalytic Lysine | nih.gov |

| Fluorosulfate Probes | mRNA Decapping Scavenger Enzyme (DcpS) | Irreversible Covalent Modification | Non-catalytic Serine | nih.govsci-hub.se |

| Sulfonyl Fluorides | Serine Proteases | Irreversible Covalent Modification | Catalytic Serine | nih.govresearchgate.net |

This table presents examples of enzyme inhibitors based on sulfonyl or related warheads, highlighting the principles of irreversible inhibition.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov This technique relies on active site-directed chemical probes that covalently label only the active members of an enzyme class. mdpi.comresearchgate.net

A hypothetical ABPP probe based on Dibenzofuran-3-sulfonyl fluoride would typically include three components: the dibenzofuran scaffold for recognition, the sulfonyl fluoride warhead for covalent labeling, and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry, or a fluorophore) for detection and enrichment. researchgate.net By treating a cell lysate or even living cells with such a probe, active enzymes that bind the probe become covalently tagged. Following the labeling, the reporter tag is used to visualize the proteins via in-gel fluorescence scanning or to enrich them for identification by mass spectrometry. researchgate.netnih.gov This approach has been successfully applied using alkyne-tagged sulfonyl fluorides to identify active serine proteases from complex proteomes. researchgate.net

| Component | Function | Example Moiety | References |

| Recognition Group | Provides selectivity for a target enzyme class. | Dibenzofuran | researchgate.net |

| Reactive Group (Warhead) | Forms a covalent bond with active enzymes. | Sulfonyl Fluoride | rsc.orgresearchgate.net |

| Reporter Tag | Enables visualization and/or enrichment of labeled proteins. | Alkyne, Azide, Biotin, Fluorophore | researchgate.netmdpi.com |

This table outlines the essential components of an Activity-Based Protein Profiling (ABPP) probe.

Mechanistic Investigations of Enzyme Inhibition and Covalent Modification

Functionalization in Polymer Chemistry and Materials Science

The dibenzofuran structure is a valuable building block in materials science, known for imparting rigidity, thermal stability, and specific electronic properties to polymers. researchgate.netresearchgate.net The addition of a sulfonyl fluoride group to this scaffold creates a versatile monomer or functionalizing agent. The sulfonyl fluoride can participate in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly efficient and reliable set of click reactions, to form robust linkages with nucleophiles like phenols (S-O bond) or amines (S-N bond). researchgate.netnih.gov This allows for the systematic incorporation of the dibenzofuran unit into various polymer architectures.

Dibenzofuran-3-sulfonyl fluoride can be utilized as a monomer in step-growth polymerization. For instance, its reaction with di-nucleophiles, such as bisphenols or diamines, would lead to the formation of high-performance polymers (e.g., polyethersulfonates or polysulfonamides) where the dibenzofuran unit is integrated into the polymer backbone. Such polymers could exhibit enhanced thermal resistance and specific optical properties.

Alternatively, the molecule can be used to functionalize existing polymers or be attached to other monomers before polymerization to be included as a side chain. This approach is useful for modifying the surface properties of materials or for introducing specific functionalities. Research has demonstrated the direct C-H functionalization of dibenzofuran, indicating its potential for modification. sci-hub.se Furthermore, while not involving dibenzofuran, the principle of using sulfonyl fluoride chemistry in polymer synthesis has been established through the creation of block copolymers with poly(perfluoropropyl sulfonimide) segments, which are used in applications such as proton-conducting membranes. acs.orgnih.gov This showcases the utility of the sulfonyl fluoride group as a reactive handle for constructing advanced polymer architectures.

Development of Advanced Linkage Reagents for Functional Materials

Dibenzofuran-3-sulfonyl fluoride emerges as a significant reagent in the development of advanced materials, primarily through its role in covalent linkage strategies. Its utility is anchored in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction noted for its efficiency and the stability of the resulting bonds. researchgate.netnih.gov Sulfonyl fluorides are key electrophilic partners in SuFEx, reacting with high fidelity with nucleophiles like phenols and amines to form robust sulfonates and sulfonamides, respectively. nih.govresearchgate.net This reaction has been widely applied in connecting molecules in fields like materials chemistry and chemical biology. nih.govresearchgate.net

The dibenzofuran scaffold itself is a valuable component in functional materials and biologically active molecules due to its rigid, planar structure and inherent fluorescent properties. researchgate.netresearchgate.net By incorporating a sulfonyl fluoride group onto the dibenzofuran core, "Dibenzofuran-3-sulfonyl fluoride" becomes a bifunctional linker. One part is the stable, functional dibenzofuran core that can impart specific photophysical or biological properties to a material, while the other is the highly reactive sulfonyl fluoride hub, ready for covalent attachment.

This dual nature allows for its use in creating functionalized surfaces, polymers, and biomolecular conjugates. For instance, the sulfonyl fluoride group can be used to anchor the dibenzofuran moiety onto a polymer backbone or a solid support functionalized with amine or hydroxyl groups. The reliability and chemoselectivity of the SuFEx reaction ensure that the linkage occurs under mild conditions, preserving the integrity of both the dibenzofuran core and the substrate material. researchgate.net

Table 1: Examples of SuFEx Linkage Reactions

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Linkage Formed | Product Class | Significance |

| R-SO₂F | Ar-OH | -SO₂-O- | Aryl Sulfonate | Stable linkage to phenols, useful for modifying biomolecules or polymers with hydroxyl groups. nih.gov |

| R-SO₂F | R'-NH₂ | -SO₂-NH- | Sulfonamide | Robust connection to primary/secondary amines, common in bioconjugation. researchgate.net |

| R-SO₂F | R'-Si(CH₃)₃ | -SO₂-R' | Sulfone | Forms a carbon-sulfur bond, expanding the diversity of possible connections. |

| R-SO(NR')F | Ar-OH | -SO(NR')-O- | Sulfonimidate | Creates linkages with tunable properties due to the nitrogen isostere. nih.gov |

This table illustrates the versatility of the sulfonyl fluoride group as a reactive handle for forming various stable linkages, a principle that applies directly to Dibenzofuran-3-sulfonyl fluoride.

Role as a Versatile Building Block in Complex Molecule Synthesis

In the synthesis of complex molecules, particularly for pharmaceutical and materials science applications, the concept of a "building block" refers to a core molecular scaffold that can be readily and reliably modified to produce a wide range of derivatives. Dibenzofuran-3-sulfonyl fluoride perfectly embodies this concept, offering a stable, desirable core structure—the dibenzofuran—and a highly versatile reactive handle—the sulfonyl fluoride group. researchgate.netd-nb.info

Construction of Chemically Diverse Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery and materials science, allowing for the high-throughput screening of molecules for desired properties. Dibenzofuran-3-sulfonyl fluoride is an ideal starting point for such libraries due to the exceptional reliability of the sulfonyl fluoride group as a reactive hub. d-nb.info The dibenzofuran core provides a rigid, conformationally restricted, and often fluorescent scaffold that is present in many biologically active natural products. researchgate.net

Starting with this single building block, a vast and diverse library of compounds can be generated through SuFEx-type reactions. By reacting Dibenzofuran-3-sulfonyl fluoride with a large collection of diverse nucleophiles (e.g., primary and secondary amines, phenols, thiols), chemists can rapidly synthesize an array of corresponding sulfonamides, sulfonates, and thiosulfonates. Each product retains the core dibenzofuran structure but features a unique substituent, allowing for a systematic exploration of the structure-activity relationship (SAR). The mild reaction conditions and high functional group tolerance mean that even complex and sensitive nucleophiles can be incorporated, leading to highly functionalized and diverse molecular architectures. d-nb.info Pharmaceutical and agrochemical company libraries often contain a substantial number of compounds built around primary sulfonamides, which can be precursors to these reactive sulfonyl fluoride hubs. d-nb.info

Table 2: Library Generation from a Sulfonyl Fluoride Building Block

| Reagent Class | General Structure | Resulting Functional Group on Dibenzofuran Core |

| Primary Amines | R-NH₂ | Sulfonamide (-SO₂-NHR) |

| Secondary Amines | R₂NH | N,N-Disubstituted Sulfonamide (-SO₂-NR₂) |

| Anilines | Ar-NH₂ | N-Aryl Sulfonamide (-SO₂-NHAr) |

| Alcohols/Phenols | R-OH / Ar-OH | Sulfonate Ester (-SO₂-OR / -SO₂-OAr) |

| Organotrifluoroborates | R-BF₃K | Sulfone (-SO₂-R) |

This table demonstrates how a single sulfonyl fluoride building block, such as Dibenzofuran-3-sulfonyl fluoride, can be used to generate a library of compounds with different functional groups by reacting it with various classes of reagents.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves introducing or modifying a functional group on a complex, fully-formed molecule. wikipedia.org This approach is highly valuable as it avoids the need to re-synthesize molecules from scratch to create analogues, saving significant time and resources. wikipedia.org

Dibenzofuran-3-sulfonyl fluoride is central to LSF strategies, often as the target moiety rather than the reagent itself. In many synthetic routes, it is more practical to carry a stable precursor, such as a dibenzofuran-3-sulfonamide or a dibenzofuran-3-sulfonic acid, through a multi-step synthesis. d-nb.inforhhz.net In the final or "late" stages, this precursor is then converted into the more reactive sulfonyl fluoride. nih.gov

For example, a complex, biologically active molecule containing a primary sulfonamide on a dibenzofuran core can be cleanly converted to the corresponding sulfonyl fluoride. d-nb.info This transformation often utilizes mild conditions that are compatible with a wide range of other sensitive functional groups that may be present on the molecule. d-nb.inforhhz.net The newly installed sulfonyl fluoride then acts as a reactive "warhead" or a point of diversification. d-nb.inforsc.org This LSF approach enables the rapid generation of analogues of a lead compound for biological testing, where the sulfonyl fluoride can be reacted with various nucleophiles to probe its interaction with a biological target or to modify the molecule's properties. rsc.org

Table 3: Late-Stage Synthesis of Sulfonyl Fluorides

| Starting Functional Group on Dibenzofuran Core | Reagents/Conditions | Resulting Functional Group | Significance in LSF |

| Primary Sulfonamide (-SO₂NH₂) | Pyry-BF₄, MgCl₂, KF | Sulfonyl Fluoride (-SO₂F) | Activates a common, stable group for further diversification. d-nb.info |

| Sulfonic Acid (-SO₃H) | Xtalfluor-E® or SOF₂ | Sulfonyl Fluoride (-SO₂F) | Direct conversion of sulfonic acids to a versatile reactive handle. researchgate.net |

| Sulfonyl Chloride (-SO₂Cl) | KF or other fluoride source | Sulfonyl Fluoride (-SO₂F) | Converts a highly reactive, often unstable intermediate to a more stable and selectively reactive group. researchgate.net |

This table highlights common synthetic transformations used to install a sulfonyl fluoride group onto a complex molecule at a late stage, enabling further diversification.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Reaction Product Identification and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of Dibenzofuran-3-sulfonyl fluoride (B91410). It provides a highly accurate mass measurement of the parent ion, typically within a few parts per million (ppm), which allows for the determination of its elemental composition. This technique is crucial for confirming the successful synthesis of the target compound and distinguishing it from potential isomers or byproducts.

In mechanistic studies, HRMS is employed to identify transient intermediates, byproducts, and degradation products, offering critical insights into reaction pathways. brsmeas.org For instance, during the synthesis of aryl sulfonyl fluorides, HRMS can detect the formation of key intermediates, helping to validate proposed mechanisms such as those involving Bi(III) redox-neutral catalysis. nih.gov The ability to obtain exact mass measurements helps in postulating the structures of unknown species observed in a reaction mixture, thereby mapping out the transformation process. lcms.cz For Dibenzofuran-3-sulfonyl fluoride, with a molecular formula of C₁₂H₇FO₃S, the expected exact mass can be calculated and compared against the experimental value to confirm its identity with high confidence.

Table 1: HRMS Data for Dibenzofuran-3-sulfonyl fluoride

| Formula | Calculated Mass (m/z) | Ion Type |

|---|---|---|

| C₁₂H₇FO₃S | 266.0076 | [M]⁺ |

Note: The table presents theoretical exact masses. Experimental values are typically reported to four decimal places.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of Dibenzofuran-3-sulfonyl fluoride in solution. rsc.org It provides information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum would display a series of signals in the aromatic region, characteristic of the substituted dibenzofuran (B1670420) ring system. The chemical shifts and coupling constants (J-values) of these protons would allow for the unambiguous assignment of their positions on the aromatic core. Similarly, the ¹³C NMR spectrum provides data for each carbon atom in the molecule, confirming the dibenzofuran skeleton and the presence of the sulfonyl fluoride substituent. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Dibenzofuran-3-sulfonyl fluoride

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| 1 | ~8.2 | ~122.0 |

| 2 | ~7.8 | ~129.0 |

| 3 | - | ~135.0 (C-SO₂F) |

| 4 | ~8.6 | ~112.0 |

| 6 | ~7.6 | ~111.8 |

| 7 | ~7.4 | ~124.0 |

| 8 | ~7.5 | ~121.5 |

| 9 | ~8.0 | ~123.0 |

| 4a | - | ~156.5 |

| 9a | - | ~155.0 |

| 5a | - | ~125.0 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

To overcome the complexity of one-dimensional spectra and provide definitive structural assignments, multi-dimensional NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons within the dibenzofuran rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly valuable for assigning quaternary carbons (those without attached protons), such as the carbons of the ether linkage (C-4a, C-5a) and the carbon attached to the sulfonyl fluoride group (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information on the spatial proximity of atoms, which is useful for conformational analysis, although less critical for a rigid planar system like dibenzofuran. rsc.org

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds. beilstein-journals.org For Dibenzofuran-3-sulfonyl fluoride, this method provides a direct probe for the -SO₂F group. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong signals and a wide chemical shift range, which minimizes signal overlap.

The chemical shift of the fluorine atom in an aryl sulfonyl fluoride typically appears in a characteristic region, often between +40 and +70 ppm relative to a standard like CFCl₃. rsc.orgumich.edu This distinct signal confirms the presence and integrity of the sulfonyl fluoride moiety. Furthermore, ¹⁹F NMR is an excellent tool for monitoring reactions involving the -SO₂F group, as any transformation (e.g., hydrolysis to a sulfonic acid or substitution to a sulfonamide) would result in a significant change in the fluorine chemical shift or the disappearance of the signal altogether. nih.gov This technique is also invaluable for purity assessment, as fluorine-containing impurities would be readily detected. umich.edunorden.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. rsc.org This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles within the Dibenzofuran-3-sulfonyl fluoride molecule.

Analysis of a crystal structure would confirm the planarity of the dibenzofuran ring system and reveal the tetrahedral geometry around the central sulfur atom of the sulfonyl fluoride group. Key structural parameters that would be determined include:

The C-S bond length between the dibenzofuran ring and the sulfur atom.

The S=O and S-F bond lengths.

The O=S=O, O=S-F, and O=S-C bond angles.

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as π-π stacking or hydrogen bonds, that dictate the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the compound. While a specific crystal structure for Dibenzofuran-3-sulfonyl fluoride is not publicly available, data from related dibenzofuran and aryl sulfonyl fluoride structures provide a reliable basis for its expected geometry. nih.govugr.es

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Purity Assessment

IR and UV-Vis spectroscopy are valuable, rapid, and non-destructive methods used primarily for functional group identification, reaction monitoring, and purity assessment.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR spectrum of Dibenzofuran-3-sulfonyl fluoride is expected to show strong, characteristic absorption bands for the sulfonyl fluoride group. These are crucial for confirming its presence. The dibenzofuran core gives rise to a series of bands corresponding to aromatic C-H and C=C stretching, as well as C-O-C stretching. nist.gov This technique is particularly useful for monitoring the conversion of a precursor, such as a sulfonic acid or sulfonyl chloride, into the final sulfonyl fluoride, by observing the disappearance of reactant bands and the appearance of product bands. fluorine1.ru

Table 3: Characteristic IR Absorption Bands for Dibenzofuran-3-sulfonyl fluoride

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100–3000 |

| Aromatic C=C | Stretching | 1600–1450 |

| Sulfonyl (SO₂) | Asymmetric Stretching | ~1410–1380 |

| Sulfonyl (SO₂) | Symmetric Stretching | ~1200–1170 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The dibenzofuran moiety is a chromophore that absorbs UV light, and its spectrum is characterized by distinct absorption maxima (λ_max). researchgate.net This technique can be used to monitor reactions that form or alter the dibenzofuran ring system, as changes in conjugation will lead to shifts in the absorption spectrum. It is also a straightforward method for assessing purity, where the absence of extraneous peaks can indicate a pure sample, and for quantitative analysis using the Beer-Lambert law. science-softcon.descience-softcon.de

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Dibenzofuran-3-sulfonyl Fluoride (B91410) Synthesis

The synthesis of dibenzofuran-3-sulfonyl fluoride, while achievable through established methods, stands to benefit from the development of more efficient and sustainable catalytic systems. Current research in the broader field of sulfonyl fluoride synthesis points towards several promising directions that could be adapted for this specific compound.

Transition-metal catalysis, a cornerstone of modern organic synthesis, offers a fertile ground for innovation. sigmaaldrich.com Palladium-catalyzed methods have been instrumental in forming aryl-sulfur bonds and could be further optimized for the direct sulfonylfluorination of dibenzofuran (B1670420) precursors. rhhz.netnih.gov For instance, the development of novel ligands for palladium catalysts could enhance reaction efficiency and functional group tolerance, allowing for the synthesis of more complex dibenzofuran-3-sulfonyl fluoride derivatives. acs.org Nickel-catalyzed systems are also emerging as a cost-effective and powerful alternative for the synthesis of sulfonyl fluorides from aryl bromides or boronic acids. nih.govacs.orgresearchgate.net Adapting these nickel-catalyzed methodologies to dibenzofuran-based starting materials could provide more economical and scalable synthetic routes.

Beyond traditional cross-coupling, other catalytic strategies are gaining traction. Copper-catalyzed reactions, for example, have been employed in the synthesis of aryl sulfonyl fluorides from diazonium salts. nih.govacs.org The application of such methods to a suitable dibenzofuran-derived diazonium salt could offer a new synthetic pathway. Furthermore, organocatalysis presents an attractive metal-free alternative. sigmaaldrich.com The use of organocatalysts could circumvent issues of metal contamination in the final products, which is particularly crucial for applications in materials science and medicinal chemistry.

Recent advancements in synthetic methodologies for dibenzofuran derivatives themselves, such as palladium-catalyzed C-H activation/C-O cyclization, could also be integrated into new synthetic strategies for the dibenzofuran-3-sulfonyl fluoride scaffold. acs.orgbiointerfaceresearch.comekb.eg A one-pot reaction combining the formation of the dibenzofuran ring with the introduction of the sulfonyl fluoride group would represent a significant step forward in terms of synthetic efficiency.

A summary of potential catalytic systems for the synthesis of sulfonyl fluorides, which could be adapted for dibenzofuran-3-sulfonyl fluoride, is presented in the table below.

| Catalytic System | Precursor Type | Key Features | Potential for Dibenzofuran-3-sulfonyl Fluoride Synthesis |

| Palladium Catalysis | Aryl halides, boronic acids, triflates | High efficiency, broad substrate scope | Adaptation of existing methods for functionalized dibenzofurans. rhhz.netnih.govresearchgate.net |

| Nickel Catalysis | Aryl bromides, boronic acids | Cost-effective, good functional group tolerance | A more economical alternative to palladium-based systems. nih.govacs.orgresearchgate.net |

| Copper Catalysis | Aryl diazonium salts | Alternative pathway, mild conditions | Applicable to dibenzofuran diazonium salt precursors. nih.govacs.org |

| Organocatalysis | Various | Metal-free, avoids metal contamination | Suitable for high-purity applications. sigmaaldrich.com |

| Electrocatalysis | Thiols | Mild conditions, potential for flow chemistry | Sustainable and automatable synthesis. researchgate.nettue.nl |

Exploration of New Reactivity Modes and Chemical Transformations

The sulfonyl fluoride group is renowned for its unique reactivity, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rhhz.netbohrium.com However, the full reactive potential of dibenzofuran-3-sulfonyl fluoride, which combines the SuFEx handle with the rigid, electron-rich dibenzofuran scaffold, remains largely untapped. Future research will likely focus on exploring novel reactivity modes beyond canonical SuFEx reactions.

One promising area is the use of the sulfonyl fluoride group as a leaving group in transition-metal-catalyzed cross-coupling reactions. researchgate.net This would allow for the direct functionalization of the 3-position of the dibenzofuran ring with a variety of substituents, transforming dibenzofuran-3-sulfonyl fluoride into a versatile building block for the synthesis of more complex molecules. The development of nickel or palladium catalysts capable of activating the strong C-S bond of the sulfonyl fluoride would be key to unlocking this reactivity. acs.org

Radical chemistry also offers exciting possibilities for new transformations. acs.org The generation of a dibenzofuran-3-sulfonyl radical could enable a range of novel addition and cyclization reactions, leading to the formation of previously inaccessible molecular architectures. Photoredox catalysis or electrochemical methods could be employed to generate this reactive intermediate under mild conditions. nih.gov

The dibenzofuran nucleus itself can participate in various chemical transformations. Exploring the interplay between the reactivity of the dibenzofuran ring and the sulfonyl fluoride group could lead to interesting discoveries. For example, reactions that proceed via electrophilic aromatic substitution on the dibenzofuran ring could be influenced by the electron-withdrawing nature of the sulfonyl fluoride group. Conversely, the dibenzofuran scaffold could be used to direct reactions at the sulfonyl fluoride moiety.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. researchgate.netresearchgate.net The synthesis of sulfonyl fluorides is particularly well-suited to flow chemistry, as demonstrated by recent reports on the electrochemical synthesis of these compounds in flow reactors. researchgate.nettue.nlacs.orgsioc-journal.cn

Integrating the synthesis of dibenzofuran-3-sulfonyl fluoride into a flow chemistry setup could significantly streamline its production. researchgate.net A continuous process could involve the formation of the dibenzofuran ring followed immediately by the introduction of the sulfonyl fluoride group, minimizing the need for intermediate purification steps. researchgate.net This would not only improve efficiency but also allow for the on-demand production of the compound.

Furthermore, flow chemistry is highly amenable to automation. An automated synthesis platform for dibenzofuran-3-sulfonyl fluoride and its derivatives would enable the rapid generation of libraries of related compounds for high-throughput screening in drug discovery or materials science. This would accelerate the identification of molecules with desired properties and facilitate the exploration of structure-activity relationships.

Rational Design of Dibenzofuran-3-sulfonyl Fluoride Derivatives for Specific Molecular Interactions

The unique combination of the planar, aromatic dibenzofuran scaffold and the reactive sulfonyl fluoride warhead makes dibenzofuran-3-sulfonyl fluoride an attractive starting point for the rational design of molecules that can engage in specific molecular interactions. acs.orgnih.gov This is particularly relevant in the field of chemical biology and drug discovery, where sulfonyl fluorides have been used as covalent inhibitors of enzymes. bohrium.com

The dibenzofuran core can be systematically modified to tune the steric and electronic properties of the molecule, thereby influencing its binding affinity and selectivity for a particular biological target. For example, the introduction of substituents at various positions on the dibenzofuran ring could create specific interactions with amino acid residues in a protein's active site. nih.gov The sulfonyl fluoride group, in turn, can form a stable covalent bond with nucleophilic residues such as serine, threonine, or lysine (B10760008), leading to irreversible inhibition. researchgate.net

Computational docking and molecular dynamics simulations can be employed to guide the design of these derivatives. nih.gov By modeling the interaction of different dibenzofuran-3-sulfonyl fluoride analogs with a target protein, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. This rational design approach can significantly reduce the time and resources required to develop potent and selective inhibitors.

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. nih.gov In the context of dibenzofuran-3-sulfonyl fluoride, advanced computational modeling can provide valuable insights that would be difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of catalytic reactions for the synthesis of dibenzofuran-3-sulfonyl fluoride. acs.orgacs.org By mapping out the energy landscape of a reaction, researchers can identify the rate-determining step and understand the role of the catalyst. This knowledge can then be used to design more efficient catalysts or to optimize reaction conditions. nih.gov

Computational methods can also be used to predict the reactivity of dibenzofuran-3-sulfonyl fluoride and its derivatives. For example, calculations can be used to determine the susceptibility of different positions on the dibenzofuran ring to electrophilic or nucleophilic attack, or to model the stability of radical intermediates. This predictive power can guide the exploration of new chemical transformations.

Furthermore, as mentioned in the previous section, computational modeling is a powerful tool for the rational design of molecules with specific properties. nih.gov By combining quantum mechanical calculations with molecular docking and other modeling techniques, researchers can design dibenzofuran-3-sulfonyl fluoride derivatives with tailored affinities for specific proteins or with desired materials properties. scispace.com This predictive approach is expected to play an increasingly important role in the future development of this class of compounds.

Q & A

What are the established synthetic routes for Dibenzofuran-3-sulfonyl fluoride, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

Dibenzofuran-3-sulfonyl fluoride is typically synthesized via sulfonation and fluorination of dibenzofuran derivatives. Key steps include:

- Sulfonation : Reacting dibenzofuran with chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Fluorination : Substituting the chloride with fluoride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions .

Critical factors: - Temperature : Excess heat during sulfonation can lead to side reactions (e.g., ring sulfonation or decomposition). Optimal range: 0–5°C.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance fluorination efficiency by stabilizing ionic intermediates.

- Purification : Column chromatography or recrystallization is essential to isolate high-purity product (>98%), as impurities can interfere with downstream applications .

How can researchers address discrepancies in NMR data when characterizing Dibenzofuran-3-sulfonyl fluoride?

Level: Advanced

Methodological Answer:

Discrepancies in - and -NMR spectra often arise from residual solvents, paramagnetic impurities, or dynamic conformational changes. Mitigation strategies include:

- Internal Standards : Use deuterated dimethyl sulfone (DMSO-d) as a reference for shifts due to its high boiling point and inertness .

- Variable-Temperature NMR : Resolve overlapping signals caused by rotameric equilibria by acquiring spectra at –40°C to slow molecular motion.

- 2D NMR Techniques : HSQC and HMBC correlations can confirm assignments of aromatic protons and sulfonyl fluoride groups, distinguishing them from byproducts .

What strategies optimize enantioselective synthesis of chiral derivatives involving Dibenzofuran-3-sulfonyl fluoride?

Level: Advanced

Methodological Answer:

Rhodium-catalyzed asymmetric sulfonylation is a promising approach. Key considerations:

- Ligand Design : Chiral bisphosphine ligands (e.g., BINAP) induce enantioselectivity by controlling the transition state geometry during sulfonyl fluoride transfer .

- Substrate Scope : Electron-deficient dibenzofuran derivatives exhibit higher enantiomeric excess (ee) due to reduced steric hindrance.

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers early, preventing racemization at elevated temperatures .

What challenges arise in fluorosulfonylation reactions using Dibenzofuran-3-sulfonyl fluoride, and how can they be mitigated?

Level: Advanced

Methodological Answer:

Fluorosulfonylation often faces:

- Hydrolytic Instability : The sulfonyl fluoride group reacts with moisture. Use rigorously dried solvents and Schlenk-line techniques.

- Competitive Side Reactions : Nucleophilic aromatic substitution may occur at the dibenzofuran core. Employ bulky bases (e.g., DIPEA) to deprotonate selectively without attacking the aromatic ring .

- Catalyst Poisoning : Trace metals in reagents can deactivate transition-metal catalysts. Pre-treat reagents with chelating resins (e.g., Chelex 100) .

How can researchers assess the thermal stability of Dibenzofuran-3-sulfonyl fluoride under catalytic conditions?

Level: Basic

Methodological Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods:

- TGA : Monitor mass loss between 25–300°C to identify decomposition thresholds.

- DSC : Detect exothermic/endothermic events (e.g., melting, decomposition).

For catalytic applications, combine with in-situ FTIR to track SOF group stability under reactive atmospheres (e.g., H or NH) .

How do electronic effects in the dibenzofuran ring influence the reactivity of the sulfonyl fluoride group?

Level: Advanced

Methodological Answer:

Electron-withdrawing substituents (e.g., nitro groups) at the 2- or 4-positions of dibenzofuran increase sulfonyl fluoride electrophilicity, accelerating nucleophilic substitution. Computational studies (DFT) reveal:

- Hammett Parameters : A linear correlation () between substituent σ values and reaction rates with amines.

- Resonance Effects : Conjugation between the sulfonyl group and aromatic π-system stabilizes the transition state, lowering activation energy .

How can contradictory data on the catalytic activity of Dibenzofuran-3-sulfonyl fluoride in cross-coupling reactions be resolved?

Level: Advanced

Methodological Answer:

Contradictions often stem from unaccounted variables:

- Catalyst Loading : Optimize Pd or Rh catalyst concentrations (0.5–5 mol%) to balance turnover frequency and side reactions.

- Additives : Silver salts (AgCO) scavenge halides, preventing catalyst deactivation.

- Replication : Use standardized protocols (e.g., glovebox-stored reagents) to minimize batch-to-batch variability. Cross-validate results via independent kinetics studies (e.g., stopped-flow UV-Vis) .

What analytical techniques beyond NMR are critical for validating Dibenzofuran-3-sulfonyl fluoride purity?

Level: Basic

Methodological Answer:

- HPLC-MS : Quantify trace impurities (<0.1%) using reverse-phase C18 columns and electrospray ionization (ESI+) to detect sulfonic acid byproducts.

- Elemental Analysis : Confirm %C, %H, and %S to verify stoichiometry.

- X-ray Crystallography : Resolve structural ambiguities (e.g., sulfonyl group orientation) for crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.